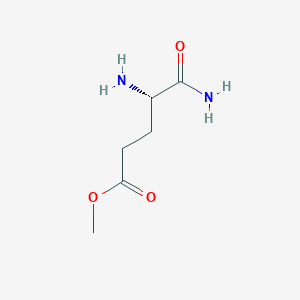
H-Glu(Ome)-Nh2 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Glu(Ome)-Nh2 HCl, also known as L-glutamine methyl ester hydrochloride, is a derivative of the amino acid glutamine. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. The compound is characterized by its molecular formula C6H13ClN2O3 and a molecular weight of 196.63 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu(Ome)-Nh2 HCl typically involves the esterification of glutamine. One common method is the reaction of L-glutamine with methanol in the presence of hydrochloric acid, which results in the formation of the methyl ester hydrochloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
H-Glu(Ome)-Nh2 HCl undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions often conducted in organic solvents such as dichloromethane.
Major Products Formed
Hydrolysis: L-glutamine and methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
H-Glu(Ome)-Nh2 HCl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of H-Glu(Ome)-Nh2 HCl involves its conversion to L-glutamine in the body. L-glutamine plays a crucial role in various metabolic pathways, including protein synthesis, nitrogen transport, and immune function . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-glutamine: The parent amino acid, widely used in research and clinical applications.
L-glutamine ethyl ester hydrochloride: Another ester derivative with similar properties but different pharmacokinetics.
L-glutamine methyl ester monohydrochloride: A closely related compound with similar applications.
Uniqueness
H-Glu(Ome)-Nh2 HCl is unique due to its specific esterification, which enhances its solubility and stability compared to L-glutamine. This makes it particularly useful in certain biochemical and pharmaceutical applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
methyl (4S)-4,5-diamino-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-11-5(9)3-2-4(7)6(8)10/h4H,2-3,7H2,1H3,(H2,8,10)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHQXJOXJCGWRD-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methylbenzenesulfonate;[(3S)-2-oxooxetan-3-yl]azanium](/img/structure/B7908841.png)


![3-[2-[2-[2-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B7908855.png)
![3-[2-[2-[2-[(2R,3S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B7908861.png)


![Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH](/img/structure/B7908879.png)
![(2S)-2-azaniumyl-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7908887.png)


![benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B7908907.png)

